ETHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C21H27NO4S. This compound is characterized by its unique structure, which includes a benzothiophene core, a furoyl group, and a tert-butyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of a benzothiophene derivative with a furoyl chloride in the presence of a base to form the furoyl-substituted benzothiophene. This intermediate is then reacted with tert-butyl alcohol and ethyl chloroformate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the furoyl group to a furan ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furoyl and benzothiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, reduced furan derivatives, and substituted benzothiophenes .
Scientific Research Applications
ETHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of ETHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and furoyl-substituted molecules. Examples include:
- ETHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
- tert-Butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate .
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H27NO4S |
---|---|
Molecular Weight |
389.5g/mol |
IUPAC Name |
ethyl 6-tert-butyl-2-[(5-methylfuran-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H27NO4S/c1-6-25-20(24)17-14-9-8-13(21(3,4)5)11-16(14)27-19(17)22-18(23)15-10-7-12(2)26-15/h7,10,13H,6,8-9,11H2,1-5H3,(H,22,23) |
InChI Key |
YSHHGCSMDYSSJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=C(O3)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=C(O3)C |
Origin of Product |
United States |
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